A Comprehensive Technical Guide to 2,6-Difluoropyridin-4-amine
A Comprehensive Technical Guide to 2,6-Difluoropyridin-4-amine
For researchers, scientists, and professionals in drug development, 2,6-Difluoropyridin-4-amine is a valuable heterocyclic building block. Its unique properties, stemming from the presence of fluorine atoms, make it a significant scaffold in the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and highlights its relevance in medicinal chemistry.
Core Properties and Identification
CAS Number: 63489-58-7[1][2][3][4][5]
This compound is also known by other names including 4-Amino-2,6-difluoropyridine.[2]
Physicochemical Data
The key physical and chemical properties of 2,6-Difluoropyridin-4-amine are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C5H4F2N2 | [1][2] |
| Molecular Weight | 130.1 g/mol | [1][2] |
| Appearance | White to Yellow Solid | [1] |
| Melting Point | 124-125 °C | [2] |
| Density (Predicted) | 1.393 ± 0.06 g/cm³ | [2] |
| Purity | Typically ≥97% | [1][3] |
| Storage Temperature | 0-8 °C or Refrigerator | [1][3] |
Spectroscopic and Analytical Data
| Identifier | Value | Source(s) |
| SMILES | NC1=CC(F)=NC(F)=C1 | [1] |
| InChI Key | OWXBXLGJIFPPMS-UHFFFAOYSA-N | [1][2][3] |
Synthesis of 2,6-Difluoropyridin-4-amine
A documented method for the synthesis of 2,6-Difluoropyridin-4-amine involves the catalytic hydrogenation of a chlorinated precursor.
Experimental Protocol
Reaction: Catalytic Hydrogenation of 2,6-difluoro-3,5-dichloro-4-aminopyridine.
Materials:
-
2,6-difluoro-3,5-dichloro-4-aminopyridine (0.25 mol, 49.8 g)
-
Ethanol (200 mL)
-
Triethylamine (0.55 mol, 55.6 g)
-
10% Palladium on carbon catalyst (10.0 g)
-
Hydrogen gas
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 500 mL autoclave, combine 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.55 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst.
-
Seal the autoclave and apply a hydrogen pressure of 0.46 MPa.
-
Maintain the reaction at 25 °C for 24 hours with stirring.
-
Upon completion, cool the reaction system and slowly release the hydrogen pressure.
-
Remove the palladium on carbon catalyst by filtration (diafiltration is suggested).
-
Remove the solvent (ethanol) from the filtrate by distillation under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
The column chromatography is performed using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.
-
The final product, 2,6-difluoro-4-aminopyridine, is obtained as a white solid.
Results:
This procedure has been reported to yield 20.6 g of 2,6-difluoro-4-aminopyridine with a purity of 99.7% as determined by liquid chromatographic normalization, corresponding to a 63.5% yield.
Synthesis Workflow Diagram
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance various properties of drug candidates.[6][7][8][9] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.
While specific signaling pathways involving 2,6-Difluoropyridin-4-amine are not extensively documented in publicly available literature, its structural motif is of significant interest. As a fluorinated aminopyridine, it serves as a versatile building block for the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, while the difluorinated pyridine ring imparts the desirable properties associated with fluorination.
The general importance of aminopyridines in medicinal chemistry is well-established, with this scaffold appearing in a wide range of biologically active compounds. The presence of fluorine in the 2 and 6 positions of the pyridine ring in 2,6-Difluoropyridin-4-amine offers a unique electronic and steric profile that can be exploited in the design of novel therapeutics.
Safety and Handling
2,6-Difluoropyridin-4-amine is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
This technical guide provides a foundational understanding of 2,6-Difluoropyridin-4-amine for researchers and drug development professionals. The provided data and protocols are intended to support further investigation and application of this versatile chemical entity.
References
- 1. 2,6-Difluoro-4-aminopyridine 97% | CAS: 63489-58-7 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. 2,6-Difluoropyridin-4-amine | 63489-58-7 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 63489-58-7|2,6-Difluoropyridin-4-amine|BLD Pharm [bldpharm.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
